![molecular formula C24H39N3O2 B132864 (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide CAS No. 136522-17-3](/img/structure/B132864.png)
(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
描述
(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C24H39N3O2 and its molecular weight is 401.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide , commonly referred to as ADHI, belongs to the isoquinoline carboxamide class of organic molecules. This compound exhibits a complex structure characterized by a decahydroisoquinoline backbone and various functional groups that contribute to its biological activity. Its stereochemistry is crucial for its interactions within biological systems.
Chemical Structure and Properties
The molecular formula of ADHI is , with a molecular weight of approximately 401.6 g/mol. The compound features several functional groups, including an amino group, hydroxyl group, and carboxamide moiety, which are pivotal in mediating its biological effects.
Key Structural Features:
Feature | Description |
---|---|
Backbone | Decahydroisoquinoline |
Functional Groups | Amino, Hydroxyl, Carboxamide |
Chirality | (3S, 4aS, 8aS) and (2R, 3S) stereochemistry |
Molecular Weight | 401.6 g/mol |
Research indicates that compounds with similar structures to ADHI often interact with excitatory amino acid (EAA) receptors, specifically acting as antagonists at the N-methyl-D-aspartate (NMDA) and AMPA receptor subtypes. These interactions suggest potential applications in neurological disorders where modulation of glutamatergic signaling is beneficial.
Interaction Studies
Studies utilizing rat cortical tissue have shown that ADHI can inhibit the binding of radioligands selective for AMPA and NMDA receptors. This inhibition is critical for understanding the compound's potential therapeutic applications in conditions like epilepsy or neurodegenerative diseases.
Biological Activity
ADHI's biological activity has been evaluated through various assays:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the isoquinoline class:
- A study published in Research Communications highlighted the synthesis of substituted decahydroisoquinoline derivatives and their efficacy as EAA receptor antagonists. The findings indicated that structural modifications could enhance biological activity significantly .
- Another investigation focused on the crystal structure of nelfinavir analogs, which share structural similarities with ADHI. The study provided insights into how specific substitutions affect binding affinity and receptor interaction .
Potential Applications
Given its biological activity profile, ADHI holds promise for several therapeutic applications:
科学研究应用
Ebola Virus Inhibition
Recent studies have identified ADHI as a potent inhibitor of the Ebola virus (EBOV). A high-throughput screening revealed that derivatives of this compound exhibited significant antiviral activity. Specifically, one optimized derivative demonstrated an IC50 value of 0.05 μM against EBOV entry, outperforming known inhibitors like Toremifene (IC50 = 0.17 μM) in selectivity and potency .
Key Findings:
- Mechanism: The compound acts by inhibiting the entry of the virus into host cells, a critical step in the viral life cycle.
- Selectivity Index: The selectivity index for the most potent compound was reported at 98, indicating a favorable safety profile compared to other tested compounds .
Modulation of Glutamate Receptors
Another significant application of ADHI is its interaction with glutamate receptors. Research indicates that similar compounds can modulate NMDA and AMPA receptor activity, which are crucial in various neurological conditions such as epilepsy and neurodegenerative diseases .
Research Insights:
- Calcium Response Modulation: In vitro studies showed that ADHI could block calcium influx induced by glutamate receptor activation, suggesting potential neuroprotective effects .
- Comparative Analysis: The inhibitory action of ADHI was compared with known antagonists like GYKI 52466, highlighting its unique pharmacological profile.
Structural Characteristics and Synthesis
ADHI features a complex structure characterized by a decahydroisoquinoline backbone with multiple functional groups including amino and hydroxyl functionalities. This complexity allows for diverse interactions within biological systems.
Synthesis Pathway
The synthesis of ADHI involves several steps that require optimization to enhance yield and purity. Key reactions include:
- Formation of the decahydroisoquinoline core.
- Introduction of the carboxamide and hydroxyl groups.
Table 1: Structural Features and Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
ADHI | Decahydroisoquinoline core with amino/hydroxyl groups | Antiviral (Ebola) |
Compound A | Similar core structure | Antimicrobial |
Compound B | Hydroxyl and amino groups | Antioxidant |
Compound C | Amide structure | Analgesic |
Future Directions in Research
The promising results from initial studies suggest several avenues for future research:
- Optimization of Structure: Further modifications to enhance potency against EBOV and other viruses.
- Broader Pharmacological Studies: Investigating effects on other neurological conditions and potential therapeutic applications.
属性
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)/t18-,19+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJYYPXNAHNMD-LILSUDLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628696 | |
Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136522-17-3 | |
Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136522-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。